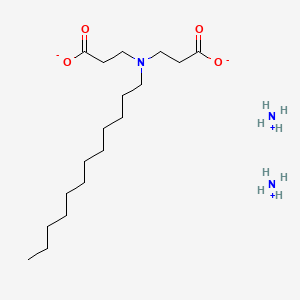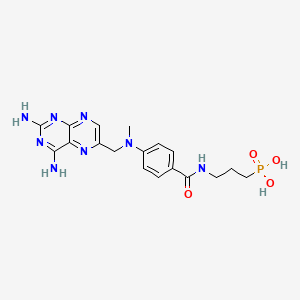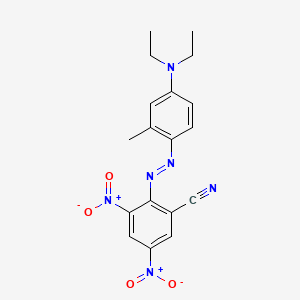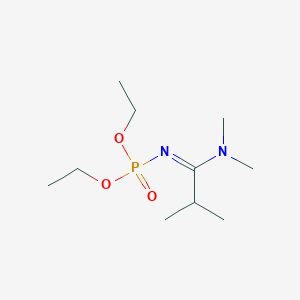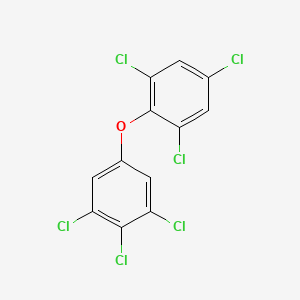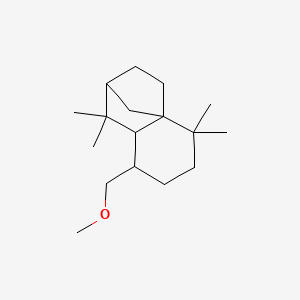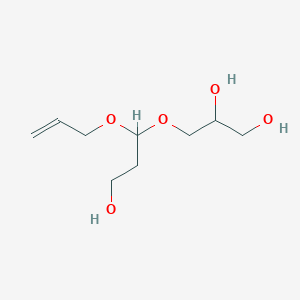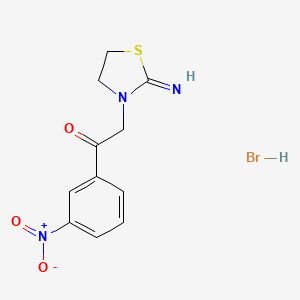
2-(2-Iminothiazolidin-3-yl)-1-(3-nitrophenyl) monohydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Iminothiazolidin-3-yl)-1-(3-nitrophenyl) monohydrobromide is a synthetic organic compound that features a thiazolidine ring, an imine group, and a nitrophenyl group. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activities and unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Iminothiazolidin-3-yl)-1-(3-nitrophenyl) monohydrobromide typically involves the following steps:
Formation of the Thiazolidine Ring: This can be achieved by reacting a suitable thiol with an amine under acidic conditions.
Introduction of the Iminothiazolidin Group: This step involves the reaction of the thiazolidine intermediate with an appropriate aldehyde or ketone to form the imine group.
Attachment of the Nitrophenyl Group:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidine ring or the imine group.
Reduction: Reduction reactions can target the nitro group, converting it to an amine.
Substitution: The compound can participate in substitution reactions, especially at the phenyl ring or the imine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Electrophilic or nucleophilic reagents, depending on the specific substitution reaction.
Major Products
Oxidation: Products may include sulfoxides or sulfones.
Reduction: Products may include amines or hydroxylamines.
Substitution: Products will vary based on the specific substituents introduced.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential use as a pharmaceutical intermediate or active ingredient.
Industry: Possible applications in the development of new materials or chemical processes.
Mécanisme D'action
The mechanism of action of 2-(2-Iminothiazolidin-3-yl)-1-(3-nitrophenyl) monohydrobromide would depend on its specific biological activity. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biochemical pathways. Detailed studies would be required to elucidate the exact mechanisms.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(2-Iminothiazolidin-3-yl)-1-(4-nitrophenyl) monohydrobromide
- 2-(2-Iminothiazolidin-3-yl)-1-(3-chlorophenyl) monohydrobromide
- 2-(2-Iminothiazolidin-3-yl)-1-(3-methylphenyl) monohydrobromide
Uniqueness
The uniqueness of 2-(2-Iminothiazolidin-3-yl)-1-(3-nitrophenyl) monohydrobromide lies in its specific substitution pattern and the presence of the nitro group, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.
Propriétés
Numéro CAS |
5068-75-7 |
|---|---|
Formule moléculaire |
C11H12BrN3O3S |
Poids moléculaire |
346.20 g/mol |
Nom IUPAC |
2-(2-imino-1,3-thiazolidin-3-yl)-1-(3-nitrophenyl)ethanone;hydrobromide |
InChI |
InChI=1S/C11H11N3O3S.BrH/c12-11-13(4-5-18-11)7-10(15)8-2-1-3-9(6-8)14(16)17;/h1-3,6,12H,4-5,7H2;1H |
Clé InChI |
ANFPQNKVKSXGKM-UHFFFAOYSA-N |
SMILES canonique |
C1CSC(=N)N1CC(=O)C2=CC(=CC=C2)[N+](=O)[O-].Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




